![molecular formula C16H20N2O3 B5616326 N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methoxybenzohydrazide](/img/structure/B5616326.png)
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methoxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including condensation reactions, etherification, and cycloaddition reactions. For instance, compounds with methoxybenzohydrazide moieties are typically synthesized through a series of reactions starting from basic hydrazide compounds and aldehydes or ketones, leading to the formation of Schiff bases or hydrazones, which are further modified through cyclization, oximation, and rearrangement reactions to achieve the desired structural complexity (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like "N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methoxybenzohydrazide" is elucidated using spectroscopic methods such as FT-IR, 1H & 13C NMR, and ESI-MS, along with single-crystal X-ray diffraction. These techniques provide insights into the compound's configuration, atomic charges, and molecular geometry, helping to understand its stability and reactivity in different media (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds is analyzed through their participation in various chemical reactions, including cycloaddition and nucleophilic attack, demonstrating their potential as intermediates in synthesizing more complex molecules. The analysis of frontier molecular orbitals and molecular electrostatic potential surfaces aids in identifying nucleophilic and electrophilic sites, critical for understanding the compound's chemical behavior (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solvation energy and dipole moment, are determined through computational studies in various phases. These properties are essential for predicting the compound's solubility, stability, and overall behavior in different environments (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, including protonation sites, vibrational modes, and potential for forming hydrogen bonds, are explored through NBO calculations and vibrational spectroscopy. These analyses provide insights into the compound's reactivity, potential as a ligand in coordination chemistry, and interactions with biological molecules for possible pharmaceutical applications (Karrouchi et al., 2021).
properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-4-6-14(21-3)7-5-11/h4-8,17H,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIXAWSSNZVJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-benzoic acid N'-(5,5-dimethyl-3-oxo-cyclohex-1-enyl)-hydrazide |
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